molecular formula C15H14F3NO B12073874 1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine

1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine

Katalognummer: B12073874
Molekulargewicht: 281.27 g/mol
InChI-Schlüssel: AWBHMTFYWUBZRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound with the molecular formula C15H14F3NO. This compound is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, which is further linked to an ethanamine moiety. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine typically involves the trifluoromethoxylation of biphenyl derivatives followed by amination. One common method involves the use of silver-catalyzed trifluoromethoxylation of alkyl trifluoroborates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The ethanamine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine is unique due to the presence of both the trifluoromethoxy group and the biphenyl structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C15H14F3NO

Molekulargewicht

281.27 g/mol

IUPAC-Name

1-[4-[3-(trifluoromethoxy)phenyl]phenyl]ethanamine

InChI

InChI=1S/C15H14F3NO/c1-10(19)11-5-7-12(8-6-11)13-3-2-4-14(9-13)20-15(16,17)18/h2-10H,19H2,1H3

InChI-Schlüssel

AWBHMTFYWUBZRC-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.